molecular formula C13H20OS2 B13777242 (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol CAS No. 77180-48-4

(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol

Cat. No.: B13777242
CAS No.: 77180-48-4
M. Wt: 256.4 g/mol
InChI Key: FXPYOAHDGVERHB-UHFFFAOYSA-N
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Description

(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C13H20OS2 It is characterized by the presence of a tert-butyl group, a methoxy group, and two thiol groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-2-methoxybenzene with formaldehyde and hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of a bis(methylthio) intermediate, which is then converted to the final product by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolates.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets through its thiol groups. These groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-tert-Butyl-2-methoxyphenyl)dimethylsulfane
  • (5-tert-Butyl-2-methoxy-1,3-phenylene)bis(methylsulfane)
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is unique due to the presence of both thiol and methoxy groups on the same phenylene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biomolecules and materials, making it a valuable compound in research and industry.

Properties

CAS No.

77180-48-4

Molecular Formula

C13H20OS2

Molecular Weight

256.4 g/mol

IUPAC Name

[5-tert-butyl-2-methoxy-3-(sulfanylmethyl)phenyl]methanethiol

InChI

InChI=1S/C13H20OS2/c1-13(2,3)11-5-9(7-15)12(14-4)10(6-11)8-16/h5-6,15-16H,7-8H2,1-4H3

InChI Key

FXPYOAHDGVERHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CS)OC)CS

Origin of Product

United States

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